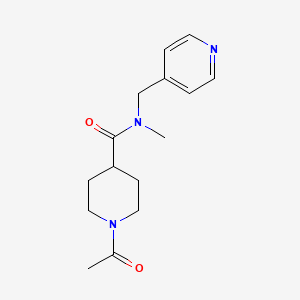![molecular formula C12H18N2O3S2 B6639014 N-[(1-acetylpiperidin-4-yl)methyl]thiophene-2-sulfonamide](/img/structure/B6639014.png)
N-[(1-acetylpiperidin-4-yl)methyl]thiophene-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(1-acetylpiperidin-4-yl)methyl]thiophene-2-sulfonamide (also known as TAK-659) is a small molecule inhibitor that has been extensively studied for its potential therapeutic uses. This compound has been shown to have promising effects in the treatment of various diseases, including cancer and autoimmune disorders.
Mécanisme D'action
N-[(1-acetylpiperidin-4-yl)methyl]thiophene-2-sulfonamide works by inhibiting the activity of several kinases, including BTK, which is involved in B-cell receptor signaling. This inhibition leads to the suppression of B-cell activation and proliferation, making it a potential treatment for B-cell malignancies.
Biochemical and Physiological Effects:
This compound has been shown to have promising effects in the treatment of various diseases, including cancer and autoimmune disorders. The compound has been shown to inhibit the activity of several kinases, including BTK, which is involved in B-cell receptor signaling. This inhibition leads to the suppression of B-cell activation and proliferation, making it a potential treatment for B-cell malignancies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-[(1-acetylpiperidin-4-yl)methyl]thiophene-2-sulfonamide in lab experiments is its specificity. The compound has been shown to inhibit the activity of several kinases, including BTK, which is involved in B-cell receptor signaling. This specificity makes it a useful tool for studying the role of BTK in various diseases. However, one of the limitations of using this compound is its potential toxicity. Further studies are needed to determine the optimal dosage and potential side effects of this compound.
Orientations Futures
There are several future directions for the study of N-[(1-acetylpiperidin-4-yl)methyl]thiophene-2-sulfonamide. One potential direction is the development of more potent and selective inhibitors of BTK. Another direction is the study of the compound's potential use in the treatment of other diseases, such as autoimmune disorders. Finally, further studies are needed to determine the optimal dosage and potential side effects of this compound.
Méthodes De Synthèse
The synthesis of N-[(1-acetylpiperidin-4-yl)methyl]thiophene-2-sulfonamide involves several steps. The first step is the synthesis of 1-acetylpiperidine, which is then reacted with thiophene-2-sulfonyl chloride to produce the desired compound. The synthesis method has been optimized to produce high yields of pure compound.
Applications De Recherche Scientifique
N-[(1-acetylpiperidin-4-yl)methyl]thiophene-2-sulfonamide has been extensively studied for its potential therapeutic uses. It has been shown to have promising effects in the treatment of various diseases, including cancer and autoimmune disorders. The compound has been shown to inhibit the activity of several kinases, including BTK, which is involved in B-cell receptor signaling. This inhibition leads to the suppression of B-cell activation and proliferation, making it a potential treatment for B-cell malignancies.
Propriétés
IUPAC Name |
N-[(1-acetylpiperidin-4-yl)methyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3S2/c1-10(15)14-6-4-11(5-7-14)9-13-19(16,17)12-3-2-8-18-12/h2-3,8,11,13H,4-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPWZHLOTCSKJNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)CNS(=O)(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-ethylphenyl)imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B6638946.png)
![N-[(3,4-dihydro-2H-1lambda~4~-thiophen-5-yl)methyl]-4-(furan-2-carbonyl)piperazine-1-carboxamide](/img/structure/B6638956.png)
![[4-(Cyclopropylmethyl)piperazin-1-yl]-pyridin-4-ylmethanone](/img/structure/B6638960.png)

![(2,6-Dimethoxyphenyl)-[4-(4-methyl-1,3-thiazol-2-yl)piperazin-1-yl]methanone](/img/structure/B6638974.png)

![5-chloro-1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-2,3-dihydroindole](/img/structure/B6638988.png)
![(3-methyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)-thiophen-2-ylmethanone](/img/structure/B6638992.png)





